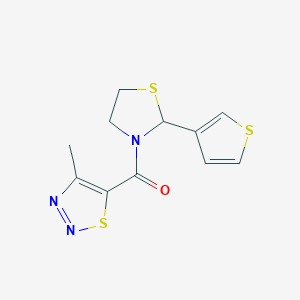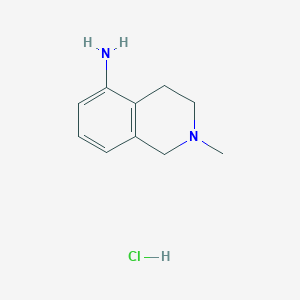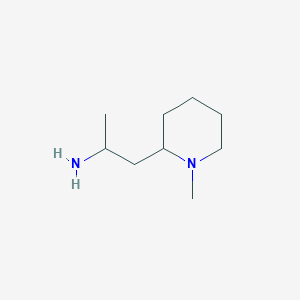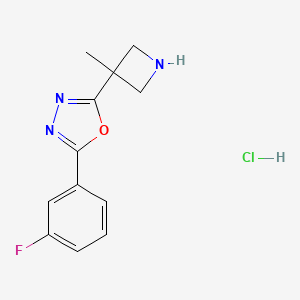
(4-Methyl-1,2,3-thiadiazol-5-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,2,3-thiadiazol is a type of thiadiazole, which is a class of heterocyclic compounds containing a ring of four carbon atoms and one nitrogen atom . Thiophen-3-ylthiazolidin is a type of thiazolidine, which is a class of organic compounds containing a ring of three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of thiadiazole derivatives has been studied . The Hurd-Mori reaction is one method used to synthesize 2-(1,2,3-thiadiazol-4-yl)-5-methylthiophene .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of these compounds can vary depending on the specific substituents present on the thiadiazole or thiazolidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the molecular weight of 4-Methyl-1,2,3-thiadiazol is 130.17 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that compounds related to (4-Methyl-1,2,3-thiadiazol-5-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone demonstrate significant potential in anticancer applications. A study synthesized similar compounds and found inhibitory effects on various cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).
Spectral Characterization and Antibacterial Activity
A study focused on the synthesis and spectral characterization of related compounds, applying density functional theory calculations. This research also explored the antibacterial activity of the compounds, offering insights into their potential in antimicrobial applications (Shahana & Yardily, 2020).
Solvent Effects on Molecular Aggregation
An investigation into the effects of solvents on molecular aggregation of similar compounds revealed insights into their behavior in different environments. This study is significant for understanding how these compounds interact in various solvents, which is crucial for their application in different scientific fields (Matwijczuk et al., 2016).
Fluorescent Chemosensor Development
Another application area is the development of fluorescent chemosensors. A study reported the creation of a phenyl thiadiazole-based Schiff base receptor, which showed promise in detecting Al3+ ions. This application is relevant in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).
Dyeing Performance in Textiles
Compounds with a thiadiazole structure have been utilized in the dyeing of textiles. Research into the synthesis and characterization of thiadiazole derivatives evaluated their dyeing performance on nylon fabric, indicating their utility in the textile industry (Malik, Patel, Tailor, & Patel, 2018).
Antimicrobial Screening
The antimicrobial properties of similar compounds were also explored in a study synthesizing novel thiazolyl pyrazole and benzoxazole. This research is pivotal for pharmaceutical applications where antimicrobial activity is essential (Landage, Thube, & Karale, 2019).
Crystal Structure Analysis
Understanding the crystal structure of these compounds is crucial for their application in various scientific domains. Research focusing on the crystal structure of related compounds provides valuable insights into their molecular configuration, which is essential for material science applications (Nagaraju et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methylthiadiazol-5-yl)-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS3/c1-7-9(18-13-12-7)10(15)14-3-5-17-11(14)8-2-4-16-6-8/h2,4,6,11H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHGVIUTVPJIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCSC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[4-(5-oxo-1,4-diazepane-1-carbonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2733551.png)


![N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2733559.png)
![2,6-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2733560.png)



![3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol](/img/structure/B2733565.png)
![5-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one;hydrochloride](/img/structure/B2733566.png)
![4-[[(Z)-2-Cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2733567.png)
![1,1-Difluoro-5-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-5-azaspiro[2.3]hexane](/img/structure/B2733568.png)
![N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2733570.png)
![[(R)-beta,3-Dimethylphenethyl]amine](/img/structure/B2733571.png)
